molecular formula C13H19NO2 B8455595 methyl 4-(3-amino-3-methylbutyl)benzoate

methyl 4-(3-amino-3-methylbutyl)benzoate

Cat. No.: B8455595
M. Wt: 221.29 g/mol
InChI Key: XZWRWPUVHIYQSE-UHFFFAOYSA-N
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Description

Methyl 4-(3-amino-3-methylbutyl)benzoate is a benzoate ester derivative featuring a 3-amino-3-methylbutyl substituent at the para position of the aromatic ring. Benzoate esters are widely explored in medicinal chemistry due to their versatility in drug design, serving as intermediates for bioactive molecules targeting enzymes, receptors, or ion channels .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 4-(3-amino-3-methylbutyl)benzoate

InChI

InChI=1S/C13H19NO2/c1-13(2,14)9-8-10-4-6-11(7-5-10)12(15)16-3/h4-7H,8-9,14H2,1-3H3

InChI Key

XZWRWPUVHIYQSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-amino-3-methylbutyl)benzoate can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes, where the reactants are mixed in large reactors and the reaction is catalyzed by acids. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(3-amino-3-methylbutyl)benzoate undergoes various chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

    Aminolysis: Amines under mild heating.

Major Products

    Hydrolysis: 4-(3-Amino-3-methylbutyl)phenol and acetic acid.

    Reduction: 4-(3-Amino-3-methylbutyl)phenol.

    Aminolysis: 4-(3-Amino-3-methylbutyl)phenyl amide.

Scientific Research Applications

methyl 4-(3-amino-3-methylbutyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(3-amino-3-methylbutyl)benzoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural analogs of methyl 4-(3-amino-3-methylbutyl)benzoate, highlighting variations in substituents and their implications:

Compound Substituent Key Features Reference
This compound 3-Amino-3-methylbutyl Aminoalkyl chain enhances polarity; potential for hydrogen bonding. N/A
Methyl 4-(carbamoylamino)benzoate Carbamoylamino Urea linkage improves solubility and hydrogen-bonding capacity.
C1–C7 (Piperazine-linked benzoates) Piperazine + quinoline-carbonyl groups Piperazine introduces conformational flexibility; halogen substituents modulate lipophilicity.
Methyl 3-amino-4-(methylamino)benzoate 3-Amino + 4-methylamino Adjacent amino groups may enhance metal chelation or catalytic activity.
Methyl 4-(3-chloropropoxy)benzoate 3-Chloropropoxy Alkoxy chain with terminal chlorine enhances electrophilicity.
Methyl 4-((2-formylphenoxy)methyl)benzoate Phenoxy-methyl + formyl group Formyl group enables further derivatization via Schiff base formation.

Key Research Findings

  • SAR Insights: Substitution at the para position of the benzoate ring with polar groups (e.g., amino, urea) improves target engagement but may reduce blood-brain barrier penetration . Piperazine spacers in C1–C7 enable optimal spatial orientation for binding to quinoline-dependent enzymes .
  • Spectroscopic Validation :
    • ¹H NMR data for intermediates (e.g., δ 8.3 ppm for aromatic protons in methyl 4-(3-chloropropoxy)benzoate) confirm regioselective synthesis .

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